molecular formula C7H3Cl2F4NO2 B12062165 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate

2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate

Cat. No.: B12062165
M. Wt: 280.00 g/mol
InChI Key: WWNBPRHWFDJIPK-UHFFFAOYSA-N
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Description

[2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple halogen atoms and a cyano group, making it a valuable intermediate in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-1,1-difluoroethylene with a cyano-containing reagent under controlled conditions to introduce the cyano group. This is followed by further halogenation and esterification steps to achieve the final product. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of multiple halogen atoms and the cyano group allows it to form strong interactions with these targets, leading to various biological or chemical effects. The exact pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate apart is its combination of multiple halogen atoms and a cyano group, which provides unique reactivity and versatility in various chemical reactions. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C7H3Cl2F4NO2

Molecular Weight

280.00 g/mol

IUPAC Name

(1,3-dichloro-2-cyano-1,1,3,3-tetrafluoropropan-2-yl) prop-2-enoate

InChI

InChI=1S/C7H3Cl2F4NO2/c1-2-4(15)16-5(3-14,6(8,10)11)7(9,12)13/h2H,1H2

InChI Key

WWNBPRHWFDJIPK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(C#N)(C(F)(F)Cl)C(F)(F)Cl

Origin of Product

United States

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